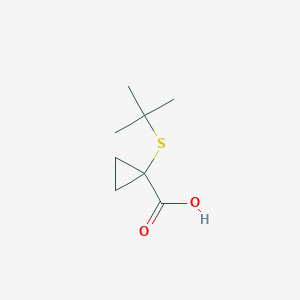

1-(Tert-butylsulfanyl)cyclopropane-1-carboxylic acid

Description

1-(tert-Butylsulfanyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by a tert-butylsulfanyl (–S–C(CH₃)₃) substituent and a carboxylic acid (–COOH) group. Cyclopropane rings are known for their strain-induced reactivity, making such compounds valuable in medicinal chemistry and materials science.

Properties

Molecular Formula |

C8H14O2S |

|---|---|

Molecular Weight |

174.26 g/mol |

IUPAC Name |

1-tert-butylsulfanylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C8H14O2S/c1-7(2,3)11-8(4-5-8)6(9)10/h4-5H2,1-3H3,(H,9,10) |

InChI Key |

XHGBQLAQQHUNOG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SC1(CC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclopropane Carboxylic Acid Derivative Synthesis via Sulfonium Ylides

One of the most reliable and documented methods for synthesizing cyclopropane carboxylic acid derivatives, including those with sulfur-containing substituents, involves the use of sulfonium or tetrahydrothiophenium ylides. The process can be summarized as follows:

Formation of Tetrahydrothiophenium Salts : Tetrahydrothiophene is reacted with an ester of a haloacetic acid (e.g., bromoacetic acid ester) in an inert solvent such as acetone or chloroform at mild temperatures (15° to 35° C) over 1 to 3 days. This yields stable tetrahydrothiophenium halide salts (formula V), which are key intermediates.

Generation of Tetrahydrothiophenium Ylides : The tetrahydrothiophenium salts are treated with aqueous bases like sodium hydroxide or potassium hydroxide in the presence of inert solvents (methylene chloride, chloroform) at 10° to 50° C for 10 minutes to several hours. This step produces the corresponding ylide species (formula VI), which are reactive intermediates for cyclopropanation.

Cyclopropanation with Activated Olefins : The ylide is then reacted with an activated olefin (alkene bearing electron-withdrawing substituents) in equimolar or slight excess amounts under anhydrous conditions and inert atmosphere (nitrogen). Heating at 25° to 100° C facilitates nucleophilic addition across the double bond, leading to cyclopropane carboxylic acid esters with sulfur substituents on the ring.

Hydrolysis to Carboxylic Acid : Subsequent hydrolysis of the ester group yields the free carboxylic acid, in this case, this compound.

This method is advantageous due to the stability of the sulfonium salts and the reversibility of their thermal decomposition, allowing better control and yield optimization. The reaction conditions are mild, and the process can be adapted to various substituents, including tert-butylsulfanyl groups.

Alternative Oxidation and Cyclization Routes

Though less directly related to tert-butylsulfanyl derivatives, oxidation of cyclopropane aldehydes and subsequent cyclization has been reported for cyclopropane carboxylic acids in general:

Oxidation of Cyclopropanecarboxaldehyde : Non-catalytic oxidation of cyclopropanecarboxaldehyde with molecular oxygen at elevated temperatures produces cyclopropanecarboxylic acid. This free radical process proceeds without catalysts or solvents, simplifying isolation.

Cyclization of Chlorobutyric Acid Esters : Another pathway involves converting γ-butyrolactone to 4-chlorobutyric acid, esterifying it, and then cyclizing the ester to cyclopropanecarboxylate esters. However, this method requires harsh conditions and handling of hazardous reagents, making it less favorable for functionalized derivatives like tert-butylsulfanyl cyclopropanes.

These alternative methods may be adapted or combined with sulfur-functional group introduction strategies but are not the primary routes for this compound.

Use of Sulfur-Containing Reagents and Functional Group Transformations

The tert-butylsulfanyl group can be introduced by reacting cyclopropane intermediates with tert-butylthiol or related sulfur nucleophiles under controlled conditions.

Sulfur tetrafluoride and related reagents have been used to introduce fluorinated cyclobutyl groups, which are structurally analogous to tert-butyl groups. While this is more common for trifluoromethyl-cyclobutyl fragments, the chemistry demonstrates the feasibility of sulfur-based modifications on small cycloalkane rings.

The tert-butylsulfanyl substituent is typically installed either before or after cyclopropanation, depending on the stability of intermediates and the reactivity of sulfur nucleophiles.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Solvent(s) | Notes |

|---|---|---|---|---|---|

| Formation of tetrahydrothiophenium salt | Tetrahydrothiophene + haloacetic acid ester (e.g., bromoacetate) | 15–35 | 1–3 days | Acetone, chloroform, MEK | Stable salts, reversible thermal decomposition |

| Generation of ylide | Tetrahydrothiophenium salt + NaOH or KOH | 10–50 | 10 min – 16 hrs | Methylene chloride, chloroform | Ylide can be isolated or used in situ |

| Cyclopropanation | Ylide + activated olefin (alkene) | 25–100 | Variable (hours) | Anhydrous solvent, inert atmosphere | Nucleophilic addition yields cyclopropane esters |

| Hydrolysis | Ester hydrolysis (acidic or basic) | Ambient | Hours | Aqueous solvent | Produces free carboxylic acid |

| Sulfanyl group introduction | Reaction with tert-butylthiol or sulfur nucleophiles | Variable | Variable | Organic solvents | May occur pre- or post-cyclopropanation |

Research Discoveries and Insights

The use of stable sulfonium ylides and tetrahydrothiophenium salts is a significant advancement, offering better control over cyclopropane ring formation and functionalization with sulfur substituents.

The reversible thermal decomposition of tetrahydrothiophenium salts allows for improved yields and purification, which is critical for sensitive sulfur-containing compounds.

The mild reaction conditions (ambient to moderate temperatures, common organic solvents) make the process amenable to scale-up and industrial application.

Structural analogs such as trifluoromethyl-cyclobutyl derivatives have been synthesized on gram-to-multigram scales, demonstrating the feasibility of complex sulfur-containing cycloalkane carboxylic acids for medicinal chemistry.

Analytical techniques such as NMR (1H, 19F), GC, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compounds.

Chemical Reactions Analysis

Ring Contraction/Transformation

Cyclobutane derivatives can undergo acid-catalyzed ring contraction to form cyclopropane products. For example, protonation of cyclobutanone derivatives followed by water elimination generates cyclobutylthionium carbocations, which rearrange to cyclopropane aldehydes or alcohols .

| Reaction Type | Mechanism | Product |

|---|---|---|

| Acid-catalyzed ring contraction | Protonation → Carbocation → Ring contraction | Cyclopropane aldehydes/cyclopropanols |

| Thiophenol addition | Nucleophilic attack on carbocation | Functionalized cyclopropanes |

This pathway highlights the reactivity of sulfur-containing intermediates, which may influence stability and regioselectivity .

Ester Hydrolysis

Ester derivatives of cyclopropane carboxylic acids (e.g., tert-butyl esters) can be hydrolyzed to the parent carboxylic acid under basic or acidic conditions. For example, tert-butyl 1-prop-2-enylcyclopropanecarboxylate undergoes hydrolysis in aqueous NaOH to yield the carboxylic acid .

| Reagent | Conditions | Product |

|---|---|---|

| NaOH (2 M) | Aqueous solution, pH adjustment | Cyclopropane-1-carboxylic acid |

This reaction is critical for isolating the free carboxylic acid, which is often required for further functionalization .

Sulfur-Centered Reactions

While the tert-butylsulfanyl group itself is not explicitly discussed in the provided sources, its reactivity can be inferred from analogous systems. For example, sulfur-containing groups like thiophenol participate in nucleophilic attacks on carbocations, as seen in cyclobutane-to-cyclopropane transformations . This suggests potential for substitution or redox reactions involving the sulfanyl group.

Comparison of Reaction Pathways

| Reaction Type | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Cyclopropanation via ylides | tert-Butyl bromoacetate, DABCO | High regioselectivity, gram-scale | Requires anhydrous conditions |

| Ring contraction | Thiophenol, PTSA (p-toluenesulfonic acid) | Access to aldehydes/cyclopropanols | Limited to specific substrates |

| Ester hydrolysis | NaOH, aqueous solution | Direct isolation of carboxylic acid | Requires careful pH control |

Research Findings

-

Synthetic Efficiency : Cyclopropanation via ylides achieves yields up to 58% in multi-step processes, demonstrating scalability .

-

Mechanistic Insights : Acid-catalyzed ring contraction proceeds through carbocation intermediates, enabling diverse functionalization with sulfur nucleophiles .

-

Structural Stability : The cyclopropane ring introduces strain, influencing reactivity in substitution and elimination reactions .

This compound’s reactivity profile makes it a versatile scaffold for medicinal chemistry and materials science applications. Further studies on the sulfanyl group’s redox chemistry and catalytic applications are warranted.

Scientific Research Applications

1-(Tert-butylsulfanyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: Researchers use this compound to study enzyme interactions and metabolic pathways.

Medicine: It serves as a precursor for developing pharmaceutical compounds with potential therapeutic effects.

Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Tert-butylsulfanyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The tert-butylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural Comparison with Similar Cyclopropane Carboxylic Acid Derivatives

Table 1: Key Structural Features of Selected Cyclopropane Carboxylic Acid Derivatives

Notes:

- Electronic Effects : The electron-withdrawing carboxylic acid group stabilizes the cyclopropane ring, while the sulfur atom in the sulfanyl group may participate in hydrogen bonding or redox reactions .

Key Observations :

- Sulfanyl Group Introduction : Sulfanyl substituents (e.g., tert-butylsulfanyl, bromophenylsulfanyl) are often introduced via nucleophilic substitution or coupling reactions, as seen in .

- Steric Challenges : The tert-butyl group may necessitate optimized reaction conditions (e.g., elevated temperatures, polar solvents) to overcome steric hindrance during synthesis .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

| Property | This compound | 1-(Boc-Amino)cyclopropanecarboxylic acid | 1-(3-Fluorophenyl)cyclopropane-1-carboxylic acid |

|---|---|---|---|

| Molecular Weight | 188.24* | 201.22 | 180.18 |

| LogP (Predicted) | ~2.5 (moderate lipophilicity) | 1.2–1.5 | ~2.0 |

| Hydrogen Bond Acceptors | 2 (–COOH, –S–) | 4 (–COOH, –NHBoc) | 2 (–COOH, –F) |

| Solubility | Low in water (carboxylic acid enhances polarity) | Moderate in polar solvents | Low in water |

Notes:

- Lipophilicity: The tert-butylsulfanyl group increases LogP compared to polar derivatives like the Boc-amino analog, suggesting better membrane permeability .

- Acid Dissociation : The carboxylic acid group (pKa ~2–3) ensures ionization at physiological pH, influencing bioavailability .

Biological Activity

1-(Tert-butylsulfanyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a tert-butylsulfanyl group, which may influence its interaction with biological targets. This article explores the biological activity of this compound, supported by recent research findings, case studies, and relevant data tables.

Structural Characteristics

The compound's structure can be depicted as follows:

- Chemical Formula : CHOS

- Molecular Structure :

- The cyclopropane ring contributes to the compound's rigidity and may affect its binding interactions with enzymes and receptors.

Biological Activity Overview

This compound exhibits several biological activities, including enzyme inhibition and potential therapeutic effects. The following sections highlight key findings from various studies.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors of specific enzymes. For example, cyclopropane derivatives have been studied for their ability to inhibit O-acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis. Inhibitors like UPAR415, structurally related to this compound, have shown promising results in inhibiting OASS activity, suggesting a potential mechanism for this compound as well .

Antimicrobial Activity

Cyclopropane carboxylic acids are noted for their antimicrobial properties. A study on various cyclopropane derivatives demonstrated that certain analogs could inhibit the growth of pathogenic bacteria and fungi. The presence of the tert-butylsulfanyl group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its antimicrobial efficacy .

Case Studies

Several case studies illustrate the biological effects of cyclopropane derivatives:

-

Study on COX Inhibition :

- A series of cyclopropane derivatives were synthesized and tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Compounds similar to this compound exhibited selective inhibition patterns, indicating potential for anti-inflammatory applications .

-

Antifungal Activity Testing :

- The antifungal activity of cyclopropane derivatives was assessed using disk diffusion methods against strains such as Trichophyton mentagrophytes. Results indicated that certain analogs showed significant inhibition zones, suggesting that modifications in the cyclopropane structure could lead to enhanced antifungal properties .

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | Target Enzyme/Pathogen | Observed Effect |

|---|---|---|---|

| This compound | Enzyme Inhibition | O-acetylserine sulfhydrylase (OASS) | Moderate inhibition |

| Cyclopropanecarboxylic acid derivatives | Antimicrobial | Trichophyton mentagrophytes | Significant inhibition |

| Cyclopropane analogs | COX Inhibition | COX-1/COX-2 | Selective inhibition |

Table 2: Molecular Docking Results

| Ligand Name | Binding Energy (ΔG kcal/mol) | Binding Constant (Kb M) |

|---|---|---|

| (E)-2-phenyl-cyclopropane-1-carboxylic acid | -6.5 | 5.94 × 10 |

| (E)-1-amino-2-phenyl-cyclopropane-1-carboxylic acid | -6.4 | 4.94 × 10 |

| (E)-2-phenyl-cyclopropane-1-carboxylic acid | -6.2 | 3.53 × 10 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(tert-butylsulfanyl)cyclopropane-1-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of cyclopropane derivatives often involves cyclopropanation via [2+1] cycloaddition or ring-closing reactions. For sulfanyl-functionalized cyclopropanes, a plausible route is the nucleophilic substitution of a pre-formed cyclopropane intermediate (e.g., 1-chlorocyclopropane-1-carbonyl chloride ) with tert-butylthiol. Catalysts such as zinc salts (e.g., ZnBr₂) may enhance reaction efficiency, as seen in tetrazole ring formation . Optimization should focus on solvent selection (polar aprotic solvents like DMF), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios (excess tert-butylthiol to drive completion). Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring integrity and tert-butylsulfanyl group substitution. Compare chemical shifts with analogous compounds (e.g., 1-(tetrazol-1-yl)cyclopropane-1-carboxylic acid, δ ~1.5 ppm for cyclopropane protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks ([M+H]⁺ or [M-H]⁻).

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>95% recommended for biological assays) .

Q. What safety protocols are essential for handling this compound, given limited toxicological data?

- Methodological Answer : Assume acute toxicity due to structural analogs (e.g., cyclopropane carbonyl chlorides ). Use PPE: nitrile gloves, lab coats, and chemical goggles. For respiratory protection, employ NIOSH-approved P95 respirators for particulates or OV/AG/P99 cartridges if volatile organic compounds are present . Work in a fume hood, and avoid drainage contamination . Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for cyclopropane derivatives under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–10) at 40°C for 48 hours. Monitor degradation via HPLC and identify byproducts using LC-MS.

- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) to model stability. Compare with structurally similar compounds (e.g., Boc-protected cyclopropanes, which show stability at neutral pH but hydrolyze under acidic/basic conditions ).

- Mechanistic Studies : Use isotopic labeling (e.g., D₂O) to trace hydrolysis pathways .

Q. What experimental strategies can mitigate cyclopropane ring strain during functionalization reactions?

- Methodological Answer :

- Ring-Opening Prevention : Use mild reagents (e.g., organocatalysts) and low temperatures (−78°C to 0°C) to preserve the cyclopropane structure during substitutions.

- Steric Shielding : Introduce bulky groups (e.g., tert-butyl) adjacent to reactive sites to reduce strain-induced reactivity, as demonstrated in Boc-protected cyclopropane analogs .

- Computational Modeling : Employ DFT calculations (e.g., Gaussian) to predict strain energy and optimize reaction pathways .

Q. How can researchers address the lack of thermodynamic data (e.g., melting point, solubility) for this compound?

- Methodological Answer :

- Melting Point Determination : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under N₂.

- Solubility Profiling : Perform shake-flask experiments in solvents (water, DMSO, ethanol) at 25°C. Quantify saturation via UV-Vis spectroscopy or gravimetric analysis.

- Comparative Analysis : Correlate data with structurally related compounds (e.g., 1-(4-methylphenyl)cyclopropane-1-carboxylic acid, m.p. ~150°C ).

Q. What methodologies are suitable for studying the compound’s potential as a bioisostere in drug design?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against target enzymes (e.g., proteases) using fluorescence-based kinetic assays. Compare IC₅₀ values with non-cyclopropane analogs.

- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to analyze binding modes and strain accommodation .

- Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes) to evaluate pharmacokinetic suitability .

Contradictions and Gaps in Literature

- Missing Physicochemical Data : notes no available data on melting point, solubility, or vapor pressure. Researchers must empirically determine these properties using standardized protocols .

- Toxicological Uncertainty : While IARC/OSHA have not classified the compound as carcinogenic, assume reproductive/developmental toxicity risks based on cyclopropane carbonyl chloride analogs . Conduct in vitro assays (e.g., Ames test for mutagenicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.